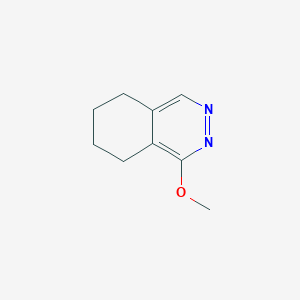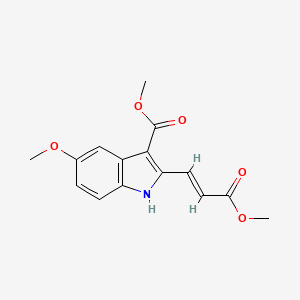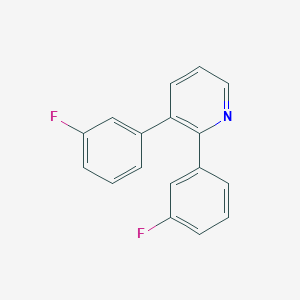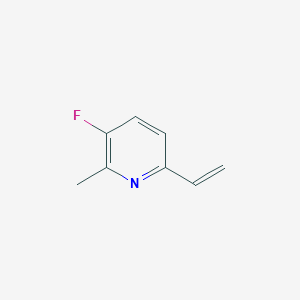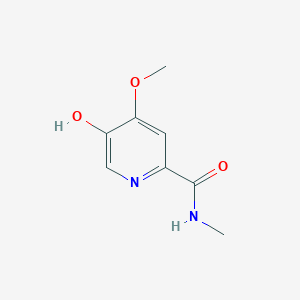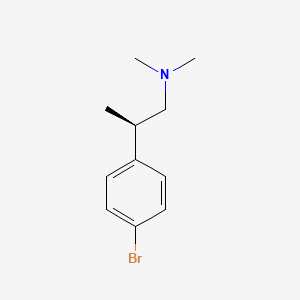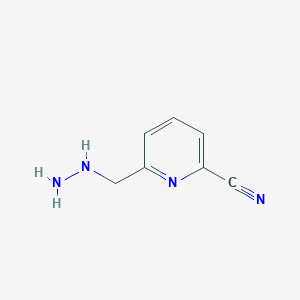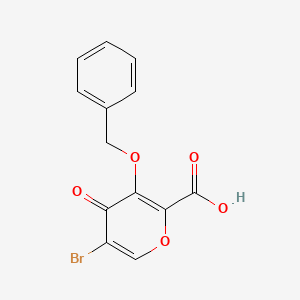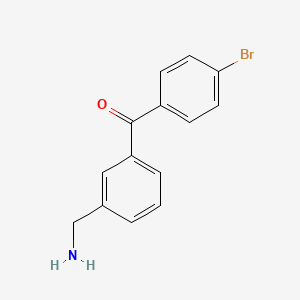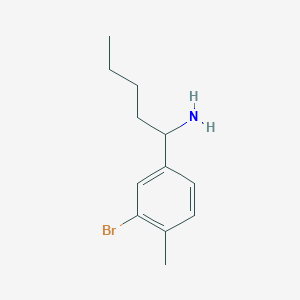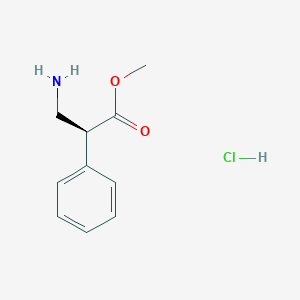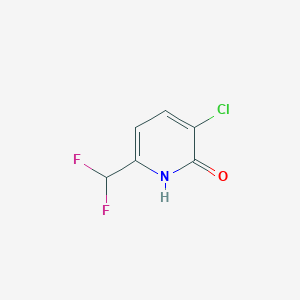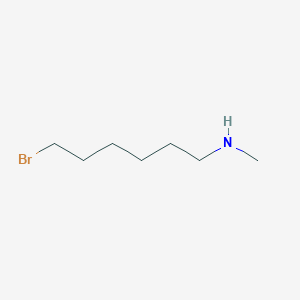![molecular formula C5H4O B12965310 Tricyclo[2.1.0.02,5]pentan-3-one CAS No. 31519-30-9](/img/structure/B12965310.png)
Tricyclo[2.1.0.02,5]pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[2.1.0.02,5]pentan-3-one: is a unique and intriguing compound known for its highly strained structure. This compound is characterized by a tricyclic framework, which includes three fused rings, making it a valuable subject for studying π-facial selectivity in nucleophilic additions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[2.1.0.02,5]pentan-3-one typically involves the formation of its derivatives, which are then subjected to various reactions. One common method involves the hydride reduction of monosubstituted this compound derivatives . Another approach includes the dirhodium tetra-acetate-catalyzed intramolecular addition of diazoketone to the cyclopropene double bond .
Industrial Production Methods: While specific industrial production methods for tricyclo[210
Analyse Des Réactions Chimiques
Types of Reactions: Tricyclo[2.1.0.02,5]pentan-3-one undergoes various chemical reactions, including:
Reduction: Hydride reduction of its derivatives.
Decarbonylation: Transition metal-catalyzed decarbonylation at room temperature using AgClO4, leading to the formation of formal cyclobutadiene adducts.
Common Reagents and Conditions:
Hydride Reduction: Commonly employs hydride donors under controlled conditions.
Decarbonylation: Utilizes AgClO4 as a catalyst at room temperature.
Major Products Formed:
Reduction Products: Reduced forms of this compound derivatives.
Decarbonylation Products: Formal cyclobutadiene adducts.
Applications De Recherche Scientifique
Tricyclo[2.1.0.02,5]pentan-3-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of tricyclo[2.1.0.02,5]pentan-3-one involves the polarization of the strained σ bond in its structure. This polarization influences the facial selectivity observed during nucleophilic additions . Computational studies have shown that the anti-selectivity encountered in these substrates is due to the polarization of the C1-C5 strained σ bond .
Comparaison Avec Des Composés Similaires
- Bicyclo[2.2.1]heptan-7-ones
- Bicyclo[2.2.2]octan-2-ones
- 4-Substituted-9-nor snoutanone
- 5-Exo-substituted-bicyclo[2.1.1]hexan-2-ones
Uniqueness: Tricyclo[2.1.0.02,5]pentan-3-one stands out due to its highly strained tricyclic structure, which makes it an excellent probe for studying electronic effects and facial selectivity in nucleophilic additions. Its unique framework allows for the segregation of steric and electronic effects, providing valuable insights into the role of electronic factors in determining facial selectivity .
Propriétés
Numéro CAS |
31519-30-9 |
|---|---|
Formule moléculaire |
C5H4O |
Poids moléculaire |
80.08 g/mol |
Nom IUPAC |
tricyclo[2.1.0.02,5]pentan-3-one |
InChI |
InChI=1S/C5H4O/c6-5-3-1-2(3)4(1)5/h1-4H |
Clé InChI |
HXXUWKGGJUAORX-UHFFFAOYSA-N |
SMILES canonique |
C12C3C1C(=O)C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


